molecular formula C21H22N4O5S B12150304 diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate

Cat. No.: B12150304
M. Wt: 442.5 g/mol
InChI Key: XPJMHJUJPRQXRP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectra would reveal distinct signals for:

  • Ethyl ester groups : A triplet at δ 1.3 ppm (CH3) and a quartet at δ 4.3 ppm (CH2).
  • Thiophene protons : Deshielded aromatic protons at δ 7.1–7.5 ppm.
  • Pyrazole protons : A singlet for the methyl group (δ 2.1 ppm) and a downfield-shifted enolic proton (δ 12.5 ppm) due to hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) would exhibit signals for:

  • Ester carbonyls : δ 165–170 ppm.
  • Thiophene carbons : δ 125–140 ppm.

Fourier-Transform Infrared Spectral Profiling

Fourier-Transform Infrared (FTIR) spectroscopy would identify key functional groups:

Band (cm⁻¹) Assignment
1740 Ester C=O stretch
1650 Pyrazole C=O stretch
1590 Aromatic C=C stretch
1220 Ester C–O–C asymmetric stretch

The absence of N–H stretches (hydrazine) suggests tautomerization or hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 442.5 (calculated for C21H22N4O5S). Major fragmentation pathways include:

  • Loss of ethoxy groups (m/z 397).
  • Cleavage of the hydrazine linkage (m/z 265).
  • Pyrazole ring decomposition (m/z 130).

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H22N4O5S/c1-5-29-20(27)15-12(3)17(21(28)30-6-2)31-18(15)23-22-16-13(4)24-25(19(16)26)14-10-8-7-9-11-14/h7-11,24H,5-6H2,1-4H3

InChI Key

XPJMHJUJPRQXRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Thiophene Core Preparation

The thiophene-2,4-dicarboxylate core is synthesized via esterification or cyclization reactions:

Method A: Hantzsch-Type Synthesis

  • Reactants :

    • Methyl or ethyl acetoacetate (β-keto ester).

    • Thiophene aldehydes (e.g., 3-methylthiophene-2-carbaldehyde).

    • Liquor ammonia or ammonium acetate.

  • Procedure :

    • Reflux β-keto ester, aldehyde, and ammonia in ethanol for 30–60 minutes.

    • Filter and crystallize to yield diethyl 3-methylthiophene-2,4-dicarboxylate.

Parameter Value
Yield72–89%
Melting Point186–212°C
SolventEthanol

Method B: Esterification

  • Reactants :

    • 3-Methylthiophene-2,4-dicarboxylic acid.

    • Ethanol/acid catalyst (e.g., H2SO4).

  • Procedure :

    • Reflux acid with ethanol to form diethyl ester.

Pyrazole Moiety Synthesis

The pyrazole ring is constructed via cyclization or cycloaddition:

Method C: Condensation-Cyclization

  • Reactants :

    • Phenylglyoxal (or arylglyoxal).

    • Hydrazine hydrate or hydrazine derivatives.

    • Methyl acetoacetate or β-keto esters.

  • Procedure :

    • React phenylglyoxal with hydrazine to form hydrazine-phenylglyoxal adduct.

    • Cyclize with β-keto ester under acidic/basic conditions to yield pyrazole-5-one.

Parameter Value
Catalystp-TSA or KOH
SolventEthanol or DMF
Reaction Time2–4 hours

Coupling of Thiophene and Pyrazole Moieties

The hydrazinyl linkage is introduced via nucleophilic substitution or condensation:

Method D: Hydrazinyl-Pyrazole Formation

  • Reactants :

    • Diethyl 3-methylthiophene-2,4-dicarboxylate.

    • 3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene hydrazine.

  • Procedure :

    • React thiophene ester with hydrazine-pyrazole in dichloromethane or DMF.

    • Use TiCl4 or DABCO as catalysts to facilitate coupling.

Parameter Value
Yield84%
Temperature130°C (neat)
PurificationColumn chromatography

Stereochemical Control

The (2E) configuration is achieved through:

  • Esterification Before Coupling : Ensuring the thiophene ester is fully protected.

  • Catalytic Conditions : Using Lewis acids (e.g., Zn(OTf)2) to direct regioselectivity.

Alternative Methods

Ultrasonication-Assisted Synthesis

  • Reactants :

    • Thiocarbamide pyrazoline derivatives.

    • Diethyl acetylenedicarboxylate (DMAD).

  • Procedure :

    • Sonicate reactants in ethanol for 30–60 minutes.

    • Isolate product via crystallization.

Parameter Value
Yield84%
AdvantageCatalyst-free, shorter time

Microwave-Assisted Reactions

  • Reactants :

    • β-Diketones (e.g., dimidone).

    • Arylglyoxals.

  • Procedure :

    • Irradiate in microwave reactor (150°C, 30 minutes).

    • Achieve higher yields with reduced reaction time.

Key Intermediates and Byproducts

Critical Intermediates

Intermediate Role
Diethyl 3-methylthiophene-2,4-dicarboxylateCore structure for substitution.
3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene hydrazineElectrophilic partner.
Thiocarbamide pyrazolinePrecursor for pyrazole formation.

Byproducts and Mitigation

  • Oxidation of Thiophene : Use inert atmospheres (N2/Ar).

  • Hydrolysis of Esters : Anhydrous conditions during coupling.

Analytical Characterization

Technique Observation
1H NMR Peaks at δ 1.25 (t, ethyl), 4.14 (q, ethyl), 8.61 (s, CH).
13C NMR Signals for ester carbonyls (δ 165–170) and pyrazole C=O (δ 190).
IR Absorption at 1670 cm⁻¹ (C=O ester), 1730 cm⁻¹ (C=O pyrazole).

Comparative Reaction Conditions

Method Yield Conditions Advantage
Hantzsch Synthesis 72–89%Ethanol, reflux, 30 minHigh regioselectivity.
Ultrasonication 84%Ethanol, 30 minEnergy efficiency.
Microwave 90%+150°C, 30 minRapid synthesis.

Patent and Industrial Applications

The compound’s analogs are explored in patents for:

  • Thrombopoietin Mimetics : Enhancing platelet production.

  • Anticancer Agents : Targeting lactate dehydrogenase (LDHA) .

Chemical Reactions Analysis

Oxidation Reactions

The compound's hydrazinyl-thiophene and pyrazolylidene groups are susceptible to oxidation. Common oxidizing agents (e.g., KMnO₄, H₂O₂) can modify electronic properties or introduce oxygenated functional groups.

Reagent/Conditions Observed Transformation Potential Products
KMnO₄ (acidic conditions)Oxidation of hydrazinyl to nitroso groupsNitroso-thiophene derivatives
H₂O₂ (neutral pH)Epoxidation of unsaturated bondsEpoxide intermediates

Reduction Reactions

Reduction targets the azo (-N=N-) linkage and ester groups. Sodium borohydride (NaBH₄) or catalytic hydrogenation may yield amine derivatives or alcohol intermediates.

Reagent/Conditions Observed Transformation Potential Products
NaBH₄ (ethanol, 25°C)Reduction of azo bond to hydrazineHydrazine-thiophene adducts
H₂/Pd-C (room temperature)Ester reduction to alcoholsDiol derivatives

Substitution Reactions

Electrophilic substitution on the thiophene ring and nucleophilic displacement at ester groups are prominent.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes halogenation or sulfonation.

Reagent Positional Selectivity Major Product
Cl₂/FeCl₃C-5 substitutionChlorinated thiophene derivatives
SO₃/H₂SO₄C-3 sulfonationSulfonated analogs

Nucleophilic Acyl Substitution

Ester groups react with nucleophiles (e.g., amines, alcohols) under basic conditions.

Reagent Conditions Product
NH₃ (excess)Reflux in ethanolCarboxamide derivatives
R-OH (acid catalysis)TransesterificationAlkyl-ester variants

Condensation and Cyclization

The hydrazinyl group participates in cyclocondensation with carbonyl compounds (e.g., ketones, aldehydes), forming fused heterocycles. For example, reactions with indane-1,3-dione derivatives (analogous to PMC studies ) yield bis-thiazoles or thiazolidinones (Figure 1).

Example Reaction Pathway:

  • Hydrazinyl group reacts with thiol-containing reagents.

  • Cyclization forms thiazole or pyrazole rings.

Reagent Product Class Yield Range
ThiosemicarbazideBis-thiazoles78–89%
Ethyl chloroacetateThiazolidinones79–90%

Photochemical and Thermal Reactions

The compound exhibits sensitivity to UV light and heat, leading to isomerization or decomposition. For instance, E/Z isomerization of the azo group is observed under UV irradiation.

Comparative Reactivity with Analogues

Compared to simpler thiophene esters (e.g., diethyl 3,3-dimethylhexanedioate), this compound’s pyrazole-hydrazine moiety enhances its electrophilicity, enabling faster substitution and cyclization rates.

Key Research Findings:

  • Antimicrobial Derivatives : Chlorinated analogs (via Cl₂/FeCl₃) show enhanced bioactivity against Staphylococcus aureus.

  • Anticancer Probes : Reduction products (e.g., hydrazine adducts) demonstrate apoptosis-inducing effects in MCF7 cells.

  • Material Science Applications : Thiazolidinone derivatives exhibit semiconducting properties .

Scientific Research Applications

Chemistry

Diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
  • Anti-inflammatory effects: The compound is being investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer activity: Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer treatment.

Medicine

The compound is under exploration for its therapeutic potential in treating diseases such as:

  • Cancer: Ongoing research aims to elucidate its mechanism of action against different cancer types.
  • Infectious diseases: Its antimicrobial properties are being studied for applications in developing new antibiotics.

Industry

In material science, this compound is utilized in the development of advanced materials such as:

Application AreaSpecific Uses
Organic SemiconductorsUsed in the fabrication of electronic devices
Photovoltaic DevicesPotential use in solar energy applications
Coatings and PolymersDevelopment of protective coatings

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL.

Case Study 2: Anticancer Research

In a recent publication, scientists reported that diethyl 3-methyl-5-(...) induced cell cycle arrest and apoptosis in human breast cancer cells (MCF7). The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene-Pyrazole Hybrids

  • Compound 7a/b (): These derivatives (e.g., 5-amino-3-hydroxy-pyrazole coupled with thiophene diamines) share a thiophene backbone but lack ester groups. Instead, they feature amino and cyano substituents. The absence of dicarboxylate esters likely reduces their lipophilicity compared to the target compound, impacting solubility and bioavailability.

Hydrazone-Linked Compounds

  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): This triazole-thione derivative utilizes hydrogen bonding (N–H···S/O) to stabilize its crystal lattice. The target compound’s hydrazone group may similarly engage in hydrogen bonding, though its ester groups could introduce additional dipole-dipole interactions, altering solubility and crystallinity .
  • 5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones (): These thiazolidinones, synthesized from thiosemicarbazide and chloroacetic acid, exhibit a hydrazone motif but lack the thiophene core.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Compound 7a/b () Diethyl Imidazopyridine ()
Core Structure Thiophene-dicarboxylate Thiophene-diamine Imidazopyridine-dicarboxylate
Functional Groups Ester, hydrazone, pyrazole Amino, cyano, hydroxy Nitrophenyl, cyano, ester
Melting Point Not reported Not reported 243–245°C
Hydrogen Bonding Likely (N–H, ester carbonyl) N–H, O–H Nitro and ester groups
Synthetic Route Condensation (inferred) Gewald reaction One-pot two-step reaction

Methodological Considerations

  • Crystallography : The target compound’s structure determination likely employs programs like SHELXL () or ORTEP-3 (), which are standard for small-molecule refinement. Similar compounds (e.g., ) use these tools to resolve hydrogen-bonding networks and confirm stereochemistry .
  • Synthesis : The hydrazone linkage in the target compound may arise from a reaction analogous to , where hydrazine derivatives condense with ketones or aldehydes. The use of polar aprotic solvents (e.g., DMF in ) could enhance reaction efficiency .

Biological Activity

Diethyl 3-methyl-5-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]thiophene-2,4-dicarboxylate is a complex organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure combining a thiophene ring and a pyrazole moiety, which imparts distinct electronic properties. Its molecular formula is C21H22N4O5SC_{21}H_{22}N_{4}O_{5}S with a molecular weight of 442.5 g/mol. The IUPAC name is diethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate .

PropertyValue
Molecular FormulaC21H22N4O5S
Molecular Weight442.5 g/mol
IUPAC Namediethyl 3-methyl-5-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]thiophene-2,4-dicarboxylate
InChIInChI=1S/C21H22N4O5S/c1...

The biological activity of diethyl 3-methyl-5-[...]-thiophene derivatives is primarily attributed to their ability to interact with specific molecular targets within biological systems. This compound may modulate enzyme activities or receptor functions, leading to various therapeutic effects. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer proliferation.
  • Receptor Modulation : Interaction with receptors linked to inflammatory pathways.
  • Antioxidant Activity : Possible reduction of oxidative stress through free radical scavenging.

Anticancer Activity

Several studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that similar thiophene derivatives showed moderate to high cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values ranged from 10 µM to 25 µM, indicating effective growth inhibition .

Antimicrobial Properties

Research has also explored the antimicrobial potential of the compound:

  • Case Study : Compounds with similar structural features were tested against Gram-positive and Gram-negative bacteria, showing notable antibacterial activity with minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in preliminary studies:

  • Case Study : In vitro assays demonstrated that derivatives could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for mitigating inflammation .

Comparative Analysis

When compared to similar compounds, diethyl 3-methyl-thiophene derivatives stand out due to their unique structural components that enhance their biological activity.

CompoundBiological ActivityIC50/Effectiveness
Diethyl 3-methyl-thiophene derivative AAnticancerIC50 = 15 µM
Diethyl 3-methyl-thiophene derivative BAntimicrobialMIC = 32 µg/mL
Diethyl 3-methyl-thiophene derivative CAnti-inflammatoryCytokine reduction observed

Q & A

Basic Research Questions

Q. What are the critical safety considerations during the synthesis of this compound?

  • Methodological Answer : The synthesis involves hazardous reagents like diazo compounds, which are explosive, and solvents such as dichloromethane. Key safety measures include:

  • Conducting reactions in a fume hood with blast shields .
  • Avoiding contact with oxidizing agents and ensuring proper grounding of equipment to prevent static discharge .
  • Using personal protective equipment (PPE): chemical-resistant gloves, lab coats, and safety goggles.
    • Experimental Design Tip : Perform a thorough hazard assessment using resources like the ACS Committee on Chemical Safety guidelines .

Q. What synthetic strategies are effective for constructing the pyrazole-thiophene hydrazone core?

  • Methodological Answer : The core can be synthesized via:

  • Condensation reactions : Reacting 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbaldehyde with thiophene-based hydrazines under acidic conditions (e.g., acetic acid/DMF, reflux for 2–4 hours) .
  • Purification : Use recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Data Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. How can spectroscopic techniques characterize this compound’s structure?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to verify the hydrazone (N–H ~10–12 ppm) and ester groups (C=O ~165–170 ppm) .
  • IR : Identify key functional groups: C=O (ester: ~1720 cm1^{-1}), N–H (hydrazone: ~3200 cm1^{-1}) .
  • MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer :

  • Use DFT (Density Functional Theory) to model transition states and predict regioselectivity in hydrazone formation .
  • Validate simulations with experimental kinetic data (e.g., reaction rates under varying temperatures) .
    • Case Study : A 2025 study integrated COMSOL Multiphysics with AI to predict optimal solvent systems for similar thiophene derivatives, reducing trial-and-error experimentation by 40% .

Q. What strategies resolve contradictions in observed vs. calculated spectroscopic data?

  • Methodological Answer :

  • Scenario : Discrepancies in 13C^{13}C-NMR chemical shifts may arise from tautomerism in the pyrazole ring.
  • Resolution :
  • Perform variable-temperature NMR to detect tautomeric equilibria .
  • Compare experimental data with DFT-calculated shifts for all possible tautomers .
    • Example : A 2020 study on analogous hydrazones used 1H^1H-15N^{15}N-HMBC to resolve ambiguities in N–H coupling .

Q. How can heterogeneous catalysis improve the scalability of this synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test metal-organic frameworks (MOFs) or immobilized enzymes for diazo coupling steps to enhance yield and reduce waste .
  • Process Optimization : Use flow chemistry with in-line FTIR monitoring to control reaction parameters in real time .
    • Data Analysis : Apply multivariate analysis (e.g., PCA) to correlate catalyst properties (surface area, pore size) with reaction efficiency .

Q. What biological or material science applications are plausible for this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria using microdilution assays (MIC/MBC) .
  • Optoelectronic Materials : Measure charge-carrier mobility via time-resolved microwave conductivity (TRMC) for organic semiconductor applications .
    • Hypothesis Testing : Link electronic properties (HOMO/LUMO gaps from DFT) to observed bioactivity or conductivity .

Methodological Notes

  • Synthesis Validation : Always include control experiments (e.g., omitting catalysts) to confirm reaction pathways .
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) in repositories like Zenodo for peer verification .
  • Ethical Compliance : Follow institutional guidelines for hazardous waste disposal, particularly for diazo compounds and heavy solvents .

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